molecular formula C10H9BrN2O B569030 4-Bromo-1-(phenoxymethyl)-1H-pyrazole CAS No. 1263210-93-0

4-Bromo-1-(phenoxymethyl)-1H-pyrazole

Cat. No. B569030
CAS RN: 1263210-93-0
M. Wt: 253.099
InChI Key: BFDBBWNHJSBYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(phenoxymethyl)-1H-pyrazole, commonly referred to as 4-BPMP, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains at least one atom of each of the three elements carbon, nitrogen, and oxygen, and it is a pyrazole, a five-membered ring structure with two nitrogen atoms. 4-BPMP is a useful compound due to its ability to bind to a range of molecules, including proteins, and it has been used to study the structure and function of proteins and other molecules.

Scientific Research Applications

4-BPMP has been used in a variety of scientific research applications, including structural biology, biochemistry, and drug discovery. It has been used to study the structure and function of proteins, and to identify potential targets for drug development. 4-BPMP has also been used to study the structure of other molecules, such as carbohydrates, lipids, and nucleic acids. In addition, it has been used to study the binding of small molecules to proteins, and to study the interactions between different proteins.

Mechanism Of Action

4-BPMP binds to proteins via hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It binds to the hydrophobic regions of the protein and forms a covalent bond with the active site of the protein. This covalent bond is then stabilized by hydrogen bonding and electrostatic interactions between the 4-BPMP and the protein.
Biochemical and Physiological Effects
The binding of 4-BPMP to proteins can have a variety of biochemical and physiological effects. For example, it can affect the structure and function of proteins, and it can affect the activity of enzymes. In addition, it can affect the signaling pathways of cells, and it can alter the expression of genes.

Advantages And Limitations For Lab Experiments

The use of 4-BPMP in laboratory experiments has several advantages. It is a relatively inexpensive compound and it is easy to synthesize. In addition, it is a relatively non-toxic compound and it has a high binding affinity for proteins. However, it is not as versatile as other compounds, and it is not as selective as some other compounds.

Future Directions

There are a number of potential future directions for the use of 4-BPMP in scientific research. For example, it could be used to study the structure and function of proteins in more detail, and it could be used to identify new drug targets. In addition, it could be used to study the binding of small molecules to proteins, and it could be used to study the interactions between different proteins. Furthermore, it could be used to study the biochemical and physiological effects of small molecules on proteins, and it could be used to study the signaling pathways of cells. Finally, it could be used to study the expression of genes, and it could be used to study the structure and function of carbohydrates, lipids, and nucleic acids.

Synthesis Methods

4-BPMP can be synthesized by two methods: the direct synthesis of the pyrazole ring, or the synthesis of the phenoxymethyl group followed by the addition of the pyrazole ring. In the direct synthesis of the pyrazole ring, an aldehyde, an amine, and a bromine compound are reacted together in an aqueous solution to form the pyrazole ring. In the second method, the phenoxymethyl group is synthesized by reacting a bromoalkane with an aldehyde in the presence of a base. This group is then added to the pyrazole ring to form 4-BPMP.

properties

IUPAC Name

4-bromo-1-(phenoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-9-6-12-13(7-9)8-14-10-4-2-1-3-5-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDBBWNHJSBYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(phenoxymethyl)-1H-pyrazole

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